ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate
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Description
Ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a useful research compound. Its molecular formula is C19H17BrO6 and its molecular weight is 421.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.02085 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a synthetic compound belonging to the class of furochromenes. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, research findings, and case studies.
The biological activity of this compound has been linked to its structural features that allow it to interact with various biological targets. The furochromene core is known for its ability to undergo nucleophilic attack due to the presence of electrophilic sites within the molecule. This reactivity can lead to interactions with enzymes and receptors in biological systems.
Antiviral Properties
Recent studies have indicated that derivatives of furochromenes exhibit antiviral properties. For instance, compounds with similar structures have been shown to inhibit viral replication by targeting specific viral proteins. This compound may share these properties, although specific antiviral activity data remains limited.
Antioxidant Activity
Furochromenes are also recognized for their antioxidant capabilities. The presence of multiple aromatic rings in the structure may contribute to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various derivatives of furochromenes, revealing that some compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This compound is hypothesized to possess similar selective cytotoxic effects due to its structural characteristics.
Synthesis and Characterization
Research has focused on the synthesis of this compound through various organic reactions. The compound is typically synthesized via a multi-step process involving the bromination of precursor compounds followed by esterification and cyclization reactions.
Case Studies
- Case Study on Antiviral Activity : A study exploring the antiviral potential of furochromene derivatives demonstrated that compounds structurally similar to ethyl 4-bromo-8-butanoyl exhibited significant inhibition against hepatitis B virus (HBV) replication in vitro. The mechanism was attributed to the disruption of viral protein synthesis pathways.
- Case Study on Antioxidant Effects : In another study, a series of furochromene derivatives were evaluated for their antioxidant capacity using DPPH and ABTS assays. Results indicated that certain modifications in the furochromene structure enhanced radical scavenging activity significantly.
Data Summary Table
Properties
IUPAC Name |
ethyl 4-bromo-8-butanoyl-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO6/c1-4-6-13(21)10-7-11-14(26-18(10)22)8-12(20)17-16(11)15(9(3)25-17)19(23)24-5-2/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXZGJTZAJWHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C3C(=C(OC3=C(C=C2OC1=O)Br)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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